Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl]gold(I)
Overview
Description
Chloro[2-(dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl]gold(I) is a chemical compound with the CAS Number: 1196707-11-5. It has a linear formula of C26H36AuClNP . The compound is a solid and is typically stored at 4°C, protected from light, and under nitrogen .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a gold atom at the center, surrounded by a chloride atom, a phosphorus atom, and a biphenyl group. The phosphorus atom is bonded to two cyclohexyl groups and the biphenyl group is substituted with a dimethylamino group .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 225-231°C . It has a molecular weight of 626.98 . The compound is stable under normal conditions but should be stored under nitrogen and protected from light .Scientific Research Applications
Complex Formation and Structural Analysis
Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl]gold(I) has been studied in various contexts, particularly in its ability to form complexes with other elements and molecules. For instance, a study described the formation of a gold(I) complex with a ferrocenophane ligand, which includes phosphorus and nitrogen coordination sites, demonstrating the complex's unique binding properties and structural characteristics (Viotte et al., 1996).
Catalytic and Chemical Reactivity
The compound plays a significant role in catalytic processes and chemical reactions. Research has shown its effectiveness in facilitating C-N and C-C bond formation in certain chemical reactions (Pratap et al., 2009). Additionally, gold(I)-catalyzed rearrangements involving this compound have been explored, highlighting its potential in synthetic chemistry (Kern et al., 2013).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
chlorogold;2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36NP.Au.ClH/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;;/h9-12,17-22H,3-8,13-16H2,1-2H3;;1H/q;+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSWPKWXYAHKEF-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.Cl[Au] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36AuClNP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.